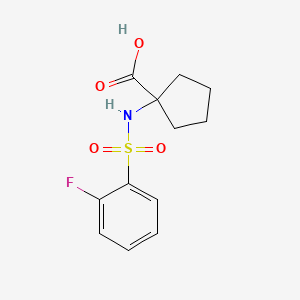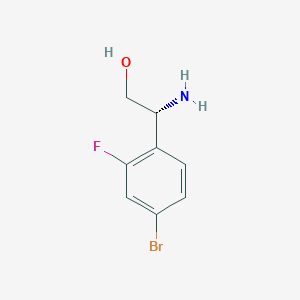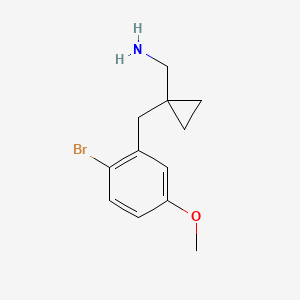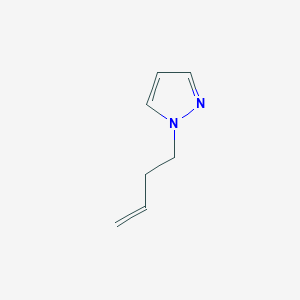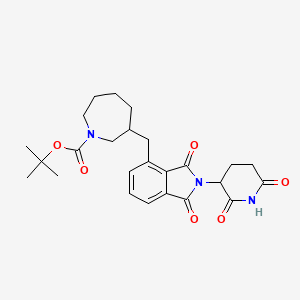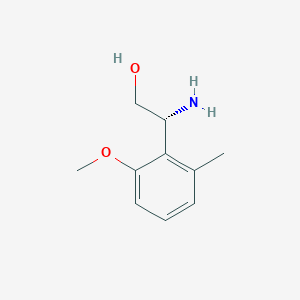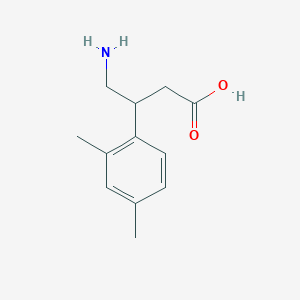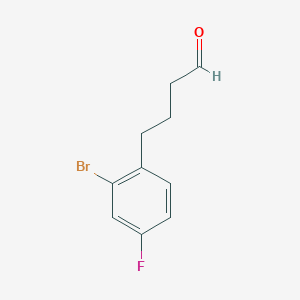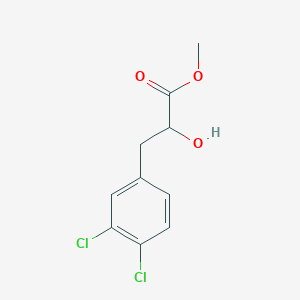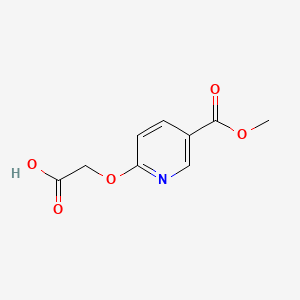![molecular formula C10H13BrClNO2 B15313671 Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride: is a chemical compound with the molecular formula C9H11BrClNO2. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 4-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Oxidized products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Comparison: Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride is unique due to the presence of the bromine atom in the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the brominated compound may exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |
InChI Key |
DBEAKIAVMWSTLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=C(C=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
